molecular formula C13H11ClN4S B13896906 3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13896906
M. Wt: 290.77 g/mol
InChI Key: JNWUTCPOUADQDS-UHFFFAOYSA-N
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Description

3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, as well as a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination and Methylation: The quinoline ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the chlorinated and methylated quinoline derivative with thiosemicarbazide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(5,8-Dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(4-Bromo-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Uniqueness

3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the specific combination of chlorine and methyl substituents on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H11ClN4S

Molecular Weight

290.77 g/mol

IUPAC Name

3-(4-chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H11ClN4S/c1-6-3-4-7(2)11-10(6)8(14)5-9(16-11)12-17-13(15)19-18-12/h3-5H,1-2H3,(H2,15,17,18)

InChI Key

JNWUTCPOUADQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C3=NSC(=N3)N)Cl

Origin of Product

United States

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